a-[(Boc-amino)methyl]cyclohexaneacetic acid
Description
a-[(Boc-amino)methyl]cyclohexaneacetic acid is a cyclohexane derivative featuring an acetic acid moiety and a tert-butoxycarbonyl (Boc)-protected aminomethyl group. The Boc group serves as a protective moiety for amines during synthetic processes, enhancing stability and modulating reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research where controlled amine deprotection is critical . Structurally, it combines the rigidity of the cyclohexane ring with the functional versatility of carboxylic acid and protected amine groups, enabling diverse chemical modifications.
Properties
IUPAC Name |
2-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXWYUTUBYCYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[(Boc-amino)methyl]cyclohexaneacetic acid typically involves the protection of an amino group using the Boc group. The Boc group is introduced by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of efficient catalysts and solvents to facilitate the reaction and minimize side products .
Chemical Reactions Analysis
Types of Reactions
a-[(Boc-amino)methyl]cyclohexaneacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, di-tert-butyl dicarbonate (Boc2O)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Intermediate in Drug Synthesis
a-[(Boc-amino)methyl]cyclohexaneacetic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that can lead to the development of new therapeutic agents. The Boc group is particularly advantageous because it can be easily removed under mild acidic conditions, facilitating further chemical transformations without compromising the integrity of the molecule .
Design of Carbamate Drugs
The carbamate group is a key structural motif in many approved drugs. The incorporation of this compound into carbamate structures has been explored for enhancing drug efficacy and stability. Research indicates that modifications involving this compound can influence the pharmacokinetics and pharmacodynamics of drug candidates, making it a valuable tool in drug design .
Peptide Synthesis
In peptide synthesis, the Boc protecting group is frequently employed to protect amino acids during solid-phase synthesis. This compound can be utilized to synthesize peptides with specific functionalities, allowing for the development of novel peptide-based therapeutics . The stability of Boc-protected amino acids makes them suitable for extended storage and handling during complex synthetic procedures.
Case Study 1: Crystallization Methods
A recent patent describes an innovative crystallization method for Boc-amino acids, including this compound. This method enhances the purity and stability of the product, allowing for better storage and transportation conditions. The process involves reacting free amino acids with di-tert-butyl dicarbonate and subsequently crystallizing the product to achieve high purity levels .
Case Study 2: Synthesis and Characterization
Research published in medicinal chemistry journals highlights the synthesis and characterization of various derivatives of this compound. These studies demonstrate how modifications to the compound can lead to improved biological activity against specific targets, showcasing its potential as a lead compound in drug discovery programs .
Mechanism of Action
The mechanism of action of a-[(Boc-amino)methyl]cyclohexaneacetic acid involves the cleavage of the Boc protecting group under acidic conditions, releasing the free amino group. This free amino group can then participate in various biochemical reactions, targeting specific molecular pathways and enzymes .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between a-[(Boc-amino)methyl]cyclohexaneacetic acid and related compounds:
Key Observations:
- Protection/Deprotection Dynamics: The Boc group in this compound increases lipophilicity and stability compared to Gabapentin’s free amine, which is critical for its role as a synthetic intermediate .
- Pharmacological Activity : Gabapentin’s free amine enables direct interaction with the LAT-1 transporter and GABAergic pathways, conferring therapeutic efficacy in pain and seizure management . The Boc-protected derivative lacks this bioactivity until deprotected.
- Environmental Relevance : Cyclohexaneacetic acid is a biodegradation product of alkylcyclohexanes in microbial pathways (e.g., Alcanivorax spp.) and model naphthenic acids in oil sands remediation .
Metabolism
- Gabapentin : Excreted renally without hepatic metabolism, relying on LAT-1 for absorption .
- Cyclohexaneacetic acid : Degraded via β-oxidation in microbes (e.g., Alcanivorax sp. and Chlorella kessleri) to shorter-chain metabolites .
- Boc-Protected Derivative : Requires enzymatic or acidic deprotection (e.g., trifluoroacetic acid) to release the active amine, influencing its pharmacokinetic profile .
Physicochemical Properties
Biological Activity
The compound a-[(Boc-amino)methyl]cyclohexaneacetic acid, also known as Boc-alpha-cyclohexyl-D-glycine, is a derivative of glycine that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H23NO4
- CAS Number : 35264-05-2
- Density : 1.1 g/cm³
- Boiling Point : 407.9 °C at 760 mmHg
The biological activity of this compound is primarily attributed to its structural features that influence various physiological processes. As a glycine derivative, it may modulate neurotransmitter systems and exert neuroprotective effects.
- Neuroprotective Effects : Studies indicate that amino acid derivatives can enhance levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function. For instance, in models of neurodegeneration, compounds similar to this derivative have shown to improve cognitive and motor functions by upregulating BDNF levels .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the formation of edema in inflammatory models, indicating its utility in managing inflammatory conditions .
Biological Activity Overview
The following table summarizes the key findings related to the biological activity of this compound:
Case Studies
- Neuroprotection in Animal Models :
- Inflammation Models :
Q & A
Q. What bioanalytical methods are suitable for studying this compound’s interactions with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
